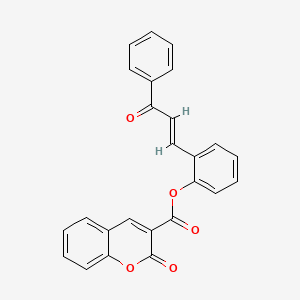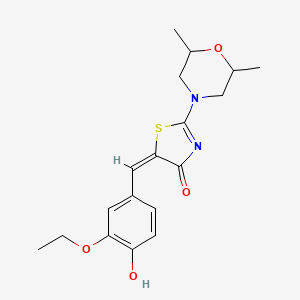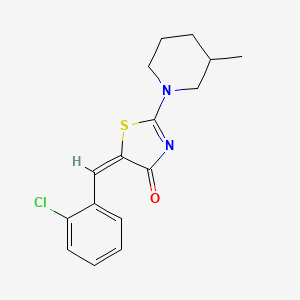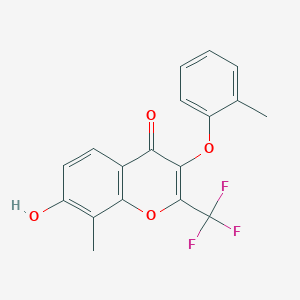
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin derivative, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to interact with cellular proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in agriculture, such as its potential as a biopesticide and plant growth regulator. Furthermore, the synthesis of new derivatives with improved properties and solubility is also an area of future research.
Métodos De Síntesis
The synthesis of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate involves the condensation of 3-phenyl-1-propen-1-one and 2-hydroxyacetophenone in the presence of a catalyst. The resulting product is then subjected to esterification with ethyl chloroformate to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been used as a precursor for the synthesis of fluorescent dyes and polymers.
Propiedades
IUPAC Name |
[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O5/c26-21(17-8-2-1-3-9-17)15-14-18-10-4-6-12-22(18)29-24(27)20-16-19-11-5-7-13-23(19)30-25(20)28/h1-16H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMCMLQHRASQN-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(E)-3-oxo-3-phenyl-prop-1-enyl]phenyl] 2-oxochromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
